2,4-Difluorobenzylzinc bromide

Catalog No.
S1899513
CAS No.
307496-26-0
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzylzinc bromide

CAS Number

307496-26-0

Product Name

2,4-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);2,4-difluoro-1-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

WPJAHFYOACWPNA-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br

2,4-Difluorobenzylzinc bromide (CAS 307496-26-0) is a chemoselective, C(sp3)-hybridized organometallic reagent typically supplied as a 0.5 M solution in tetrahydrofuran (THF). As a primary C(sp3) nucleophile for palladium- and nickel-catalyzed Negishi cross-coupling reactions, it enables the direct installation of the 2,4-difluorobenzyl pharmacophore onto complex electrophiles. Unlike highly reactive alkali metal or alkaline earth metal organometallics, this zinc reagent exhibits broad functional group tolerance, making it a highly relevant procurement choice for late-stage functionalization in pharmaceutical manufacturing and advanced materials synthesis [1].

Attempting to substitute 2,4-difluorobenzylzinc bromide with its Grignard analog (2,4-difluorobenzylmagnesium bromide) frequently fails in complex syntheses due to the high nucleophilicity of the magnesium reagent, which indiscriminately attacks electrophilic functional groups such as esters, ketones, and nitriles, necessitating costly protection-deprotection sequences. Conversely, substituting with an unfluorinated benzylzinc bromide fails to deliver the specific biological efficacy required in target active pharmaceutical ingredients (APIs); the 2,4-difluoro substitution pattern is essential for occupying specific hydrophobic pockets and resisting oxidative metabolism in modern therapeutics[1].

Chemoselectivity and Functional Group Tolerance in Cross-Coupling

In palladium-catalyzed cross-coupling reactions involving highly functionalized electrophiles, organozinc reagents demonstrate quantifiably higher chemoselectivity compared to Grignard reagents. While benzylmagnesium bromides typically result in extensive side reactions (such as nucleophilic addition to carbonyls) yielding <10% of the desired cross-coupled product when unprotected esters or ketones are present, benzylzinc bromides consistently achieve Negishi cross-coupling yields of >80% under mild conditions (50–60 °C) [1].

Evidence DimensionCross-coupling yield in the presence of sensitive functional groups (esters/ketones)
Target Compound Data>80% yield (benzylzinc bromide class)
Comparator Or Baseline<10% yield (benzylmagnesium bromide class)
Quantified Difference>70% absolute yield improvement without protecting groups
ConditionsPd-catalyzed cross-coupling in THF at 50–60 °C

Eliminates the need for multi-step protection and deprotection sequences, drastically reducing API manufacturing costs and time.

Continuous Flow Processability and Scalability

For industrial scale-up, 2,4-difluorobenzylzinc bromide and related benzylic zinc reagents are highly compatible with continuous flow manufacturing. In fixed-bed palladium-catalyzed Negishi couplings, benzylic zinc bromides achieve complete to near-complete conversion of electrophilic substrates, delivering isolated yields of 72–92% with exceptionally short residence times of just 23–32 seconds [1]. This represents a massive throughput advantage over traditional batch processing, which typically requires hours to reach completion.

Evidence DimensionReaction residence time for >70% yield
Target Compound Data23–32 seconds (Continuous flow Negishi coupling)
Comparator Or Baseline2–12 hours (Traditional batch processing)
Quantified Difference>100-fold reduction in reaction time
ConditionsFixed-bed Pd catalyst reactor, THF solvent, continuous flow setup

Enables high-throughput, scalable continuous manufacturing of 2,4-difluorobenzylated intermediates, minimizing reactor footprint and operational bottlenecks.

Pharmacophore Binding Affinity and Target Selectivity

The specific 2,4-difluoro substitution pattern provided by this reagent is critical for target affinity in modern drug design. In structural studies of p38α MAPK inhibitors, the 2,4-difluorobenzyl group specifically occupies the Hydrophobic Region I (HR I) pocket, forming essential interactions with Ala328 and maintaining a 7.9 Å distance from the hydrogen bond donor. Unfluorinated phenoxy or benzyl analogs fail to achieve the same rotational conformation and steric occupancy, resulting in significantly weaker kinase inhibition [1].

Evidence DimensionTarget binding affinity and pocket occupancy (HR I pocket)
Target Compound DataOptimal steric occupancy and high kinase inhibition (2,4-difluorobenzyl moiety)
Comparator Or BaselineSuboptimal rotation and weaker inhibition (Unfluorinated benzyl/phenoxy analogs)
Quantified DifferenceCritical restoration of nanomolar inhibitory activity and selectivity
ConditionsIn vitro enzyme inhibitory activity assays and X-ray crystallographic modeling

Justifies the procurement of the specifically fluorinated zinc reagent over cheaper unfluorinated alternatives for synthesizing potent CNS and antiviral therapeutics.

Late-Stage Functionalization of Complex APIs

2,4-Difluorobenzylzinc bromide is a highly effective reagent for installing the 2,4-difluorobenzyl pharmacophore onto highly functionalized heterocyclic cores (e.g., indazoles, pyridines). Its chemoselectivity allows for Negishi cross-coupling in the presence of sensitive esters, amides, and nitriles, bypassing the need for protecting group chemistry[1].

Continuous Flow Manufacturing of Pharmaceutical Intermediates

Due to its stability as a 0.5 M solution in THF and its rapid reaction kinetics, this zinc reagent is highly compatible with continuous flow Negishi couplings. It can be processed over fixed-bed palladium catalysts to achieve high-yield C-C bond formations with residence times under one minute, significantly improving industrial throughput compared to batch processing [2].

Synthesis of HIV Integrase and Kinase Inhibitors

The 2,4-difluorobenzyl moiety is a mandatory structural feature in several classes of modern therapeutics, including Cabotegravir analogs and dual BChE/p38α MAPK inhibitors. Procuring the pre-formed 2,4-difluorobenzylzinc bromide allows medicinal chemists to directly construct these critical active sites with specific hydrophobic pocket binding characteristics[3].

Dates

Last modified: 08-16-2023

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